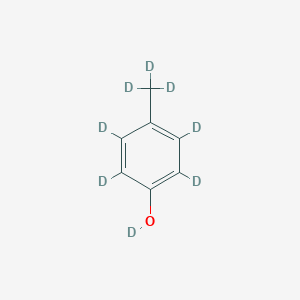

p-Cresol-d8

Übersicht

Beschreibung

p-Cresol-d8: 4-Methylphenol-d8 , is a deuterated form of p-Cresol. It is a stable isotope-labeled compound where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and environmental science, due to its unique properties that allow for detailed analytical studies.

Wissenschaftliche Forschungsanwendungen

Chemistry: p-Cresol-d8 is used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in the accurate quantification of compounds.

Biology: In biological studies, this compound is used to trace metabolic pathways and understand the biotransformation of phenolic compounds in organisms.

Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs that contain phenolic structures.

Industry: this compound is used in the development of new materials and chemicals, particularly in the study of reaction mechanisms and the development of catalysts.

Wirkmechanismus

Target of Action

p-Cresol-d8, also known as 4-Methylphenol-d8, is a derivative of p-Cresol . The primary target of p-Cresol is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, which is found in organisms like Salmonella typhimurium .

Mode of Action

P-cresol, its parent compound, is known to interact with its target enzyme and cause changes in its function . It’s reasonable to assume that this compound might have a similar interaction with its targets.

Biochemical Pathways

Two pathways for p-Cresol degradation by anaerobic bacteria have been elucidated . One involves fumarate addition at the methyl group of p-Cresol by a hydroxylbenzylsuccinate synthase protein. The other utilizes a methylhydroxylase protein (PCMH) to catalyze hydroxylation of the methyl group of p-Cresol . In Geobacter metallireducens, p-Cresol is degraded via the methylhydroxylation pathway .

Pharmacokinetics

It’s known that all cresol isomers are absorbed across the respiratory and gastrointestinal tract and through the intact skin . Cresols are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . In addition to urinary excretion, cresols are excreted in the bile, but most undergo enterohepatic circulation .

Result of Action

It’s known that cresols can have adverse effects on the nervous, cardiovascular, and respiratory systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation of p-Cresol can be influenced by factors such as initial concentration and absorbed dose . It’s reasonable to assume that similar factors might influence the action of this compound.

Biochemische Analyse

Biochemical Properties

p-Cresol-d8 plays a significant role in biochemical reactions. It is an end-product of protein breakdown, and an increase in the nutritional protein load in healthy individuals results in enhanced generation and urinary excretion . It is one of the metabolites of the amino acid tyrosine, and to a certain extent also of phenylalanine, which are converted to 4-hydroxyphenylacetic acid by intestinal bacteria, before being decarboxylated to p-Cresol .

Cellular Effects

This compound has been reported to affect several biochemical, biological, and physiological functions . It diminishes the oxygen uptake of rat cerebral cortex slices, increases the free active drug concentration of warfarin and diazepam, and has been related to growth retardation in the weanling pig .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It is metabolized through conjugation, mainly sulphation and glucuronization . The unconjugated p-Cresol is removed, at least in part, via the urine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is retained when the kidneys fail . The serum p-Cresol concentration in uraemic patients can be decreased by changing to a low-protein diet .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it alters cell function in weanling pigs .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of the amino acid tyrosine, and to a certain extent also of phenylalanine . These amino acids are converted to 4-hydroxyphenylacetic acid by intestinal bacteria, before being decarboxylated to p-Cresol .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a partially lipophilic moiety that strongly binds to plasma protein under normal conditions .

Subcellular Localization

Given its lipophilic nature and strong binding to plasma proteins, it is likely to be found in various compartments within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-Cresol-d8 typically involves the deuteration of p-Cresol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing p-Cresol and the catalyst. The reaction is monitored to ensure the desired level of deuteration is achieved.

Analyse Chemischer Reaktionen

Types of Reactions: p-Cresol-d8 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form p-Hydroxybenzaldehyde-d8 or p-Benzoquinone-d8.

Reduction: It can be reduced to form 4-Methylcyclohexanol-d8.

Substitution: this compound can undergo electrophilic aromatic substitution reactions to form compounds such as 4-Nitrophenol-d8.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are commonly used.

Major Products:

Oxidation: p-Hydroxybenzaldehyde-d8, p-Benzoquinone-d8

Reduction: 4-Methylcyclohexanol-d8

Substitution: 4-Nitrophenol-d8, 4-Sulfonic acid-d8

Vergleich Mit ähnlichen Verbindungen

- o-Cresol-d8 (2-Methylphenol-d8)

- m-Cresol-d8 (3-Methylphenol-d8)

- Phenol-d6 (Benzene-d6 with a hydroxyl group)

Uniqueness: p-Cresol-d8 is unique due to its specific deuterium labeling at the para position, which provides distinct spectroscopic properties. This makes it particularly useful in studies where precise tracking of molecular interactions is required. Compared to its isomers (o-Cresol-d8 and m-Cresol-d8), this compound offers different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.

Eigenschaften

IUPAC Name |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDCLRJOBJJRNH-IWRLGKISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190780-66-6 | |

| Record name | 190780-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

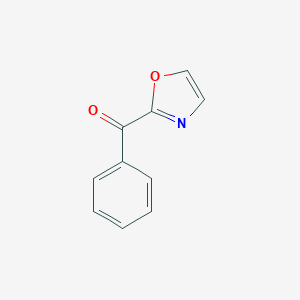

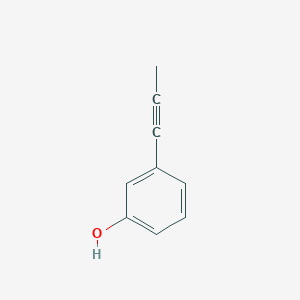

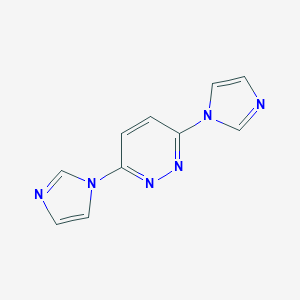

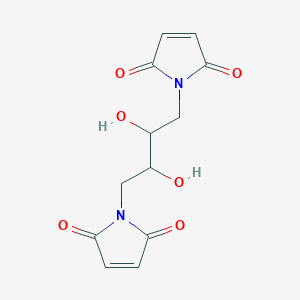

Feasible Synthetic Routes

Q1: What analytical technique was used to measure p-cresol and p-cresol-d8 in the study?

A2: The researchers utilized gas chromatography-mass spectrometry (GC-MS) to measure p-cresol and this compound. After extraction with this compound and derivatization, the samples were injected into the GC-MS system []. The GC separates the compounds based on their volatility, and the MS detects and quantifies them based on their mass-to-charge ratio.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.